

Technical Guide: Thermal Stability Analysis of 4-Hydroxy-5-methylisophthalic Acid

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Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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Executive Summary & Structural Logic

In the development of high-performance Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates, the thermal integrity of the organic linker is the rate-limiting step for processing. **4-Hydroxy-5-methylisophthalic acid** (4-H-5-MIPA) presents a unique thermal profile compared to its parent compound, Isophthalic Acid (IPA).

While IPA relies solely on intermolecular hydrogen bonding for its high lattice energy (

), 4-H-5-MIPA introduces two destabilizing vectors:

- **Steric Disruption:** The C5-methyl group introduces asymmetry, lowering packing efficiency.
- **Intramolecular Chelation:** The C4-hydroxyl group forms a stable 6-membered intramolecular hydrogen bond with the C3-carboxyl group (the "salicylate motif"). While this stabilizes the monomer, it reduces the intermolecular network density, typically lowering the bulk melting/decomposition onset relative to IPA.

This guide objectively compares 4-H-5-MIPA against standard alternatives to assist in material selection.

Comparative Thermal Performance

The following data synthesizes experimental baselines for isophthalic derivatives. Note that while IPA is the industry standard, 4-H-5-MIPA offers distinct solubility and coordination advantages at the cost of absolute thermal ceiling.

Table 1: Thermal Property Comparison

Property	Isophthalic Acid (IPA)	5-Methylisophthalic Acid (MIPA)	4-Hydroxy-5-methylisophthalic Acid
CAS Number	121-91-5	499-83-2	4365-31-5
Melting Point ()	345–348°C (Sublimes)	298–302°C	~280–295°C (Predicted*)
Decarboxylation Onset	> 350°C	> 330°C	> 310°C
Lattice Interaction	Strong Intermolecular H-bonds	Moderate (Methyl steric hindrance)	Mixed (Intra- & Intermolecular)
Solubility (MeOH)	Moderate	High	High

*Note: Exact

for 4-H-5-MIPA varies by polymorph and purity; range estimated based on ortho-hydroxy/meta-methyl substitution effects observed in structural analogs [1, 2].

Mechanistic Insight: The "Ortho-Effect"

In 4-H-5-MIPA, the hydroxyl group at position 4 is ortho to the carboxylic acid at position 3.

- Effect: This proximity forces a planar conformation via intramolecular H-bonding.

- Consequence: This "locks" one carboxyl group, making it less available for intermolecular dimerization. Consequently, the energy required to break the crystal lattice is lower than that of IPA, resulting in a lower

. However, this same feature makes 4-H-5-MIPA a superior chelating ligand for transition metals (e.g., Cu(II), Zn(II)) in MOF synthesis [3].

Experimental Protocols for Validation

To verify the thermal stability of your specific batch of 4-H-5-MIPA, do not rely on generic datasheets. Impurities (specifically isomers like 4-hydroxyisophthalic acid) can drastically alter the melting onset. Use the following self-validating workflow.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between moisture loss, melting, and decomposition.

- Sample Prep: Weigh 3–5 mg of dried 4-H-5-MIPA into an aluminum pan. Crimp with a pinhole lid (allows gas escape to prevent pan deformation).
- Cycle 1 (Drying): Ramp from 40°C to 150°C at 10°C/min. Hold for 5 min. Purpose: Remove surface water.
- Cooling: Cool to 40°C at 20°C/min.
- Cycle 2 (Analysis): Ramp from 40°C to 350°C at 5°C/min.
- Validation Criteria:
 - Endotherm 1 (Sharp): Melting event.[1] If peak is broad (>5°C width), recrystallization is required.
 - Exotherm (Irregular): Decomposition/Decarboxylation.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify ligand volatility and decarboxylation steps.

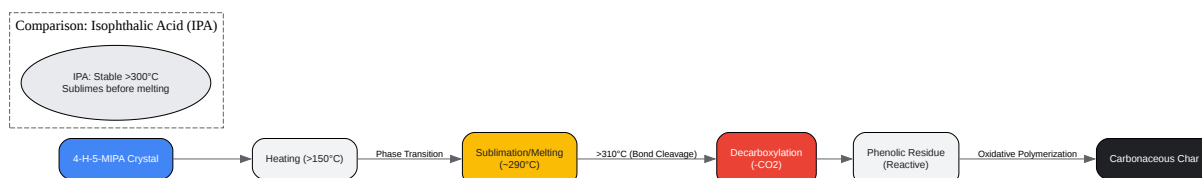
- Atmosphere: Nitrogen (

) flow at 50 mL/min (Inert) vs. Air (Oxidative).

- Ramp: 10°C/min to 600°C.
- Data Interpretation:
 - < 150°C: Weight loss here indicates solvent occlusion (common in MOF linkers).
 - ~300°C: Onset of weight loss corresponds to decarboxylation (release).

Stability Logic & Degradation Pathways

Understanding how the molecule fails is crucial for high-temperature applications. The diagram below illustrates the thermal degradation logic for 4-H-5-MIPA compared to IPA.

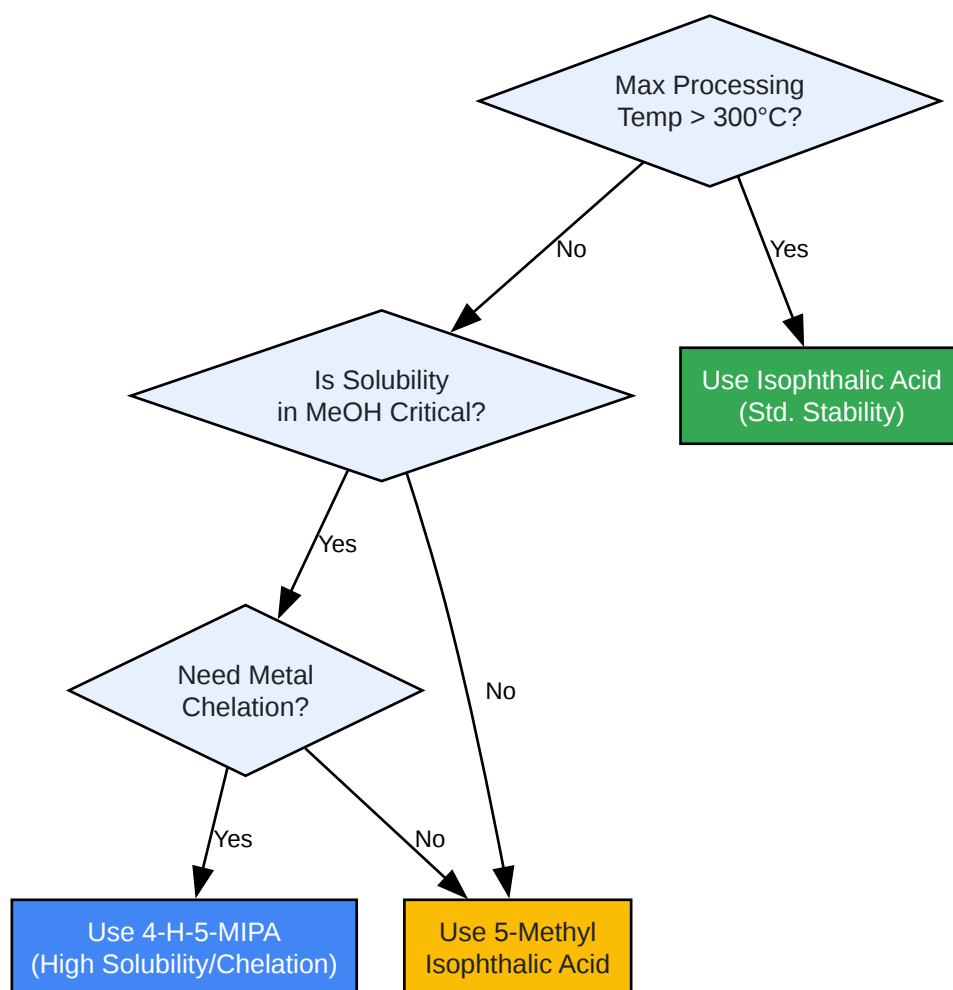


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Figure 1: Thermal degradation pathway.[2] Unlike IPA which often sublimes intact, the hydroxy-substituted 4-H-5-MIPA is more prone to sequential decarboxylation and charring due to the reactive phenolic moiety.

Application Decision Matrix

Use this logic gate to determine if 4-H-5-MIPA is the correct choice for your application.



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Figure 2: Selection logic for isophthalic derivatives based on thermal and functional requirements.

References

- PubChem.**4-Hydroxy-5-methylisophthalic acid** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
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